2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with thiourea to form the thiazolidinone ring. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Research has shown potential anticancer activity, and it is being investigated for use in drug development.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA and cellular proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and biological activity.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different chemical and biological applications.
Uniqueness
What sets 2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide apart is its unique thiazolidinone ring structure combined with the methoxyphenyl and phenylacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N2O3S2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-14-9-7-13(8-10-14)20-15(17(22)25-18(20)24)11-16(21)19-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21) |
InChI Key |
QRTZWACHIYDSOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(=O)SC2=S)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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